molecular formula C11H14N2O3 B11761859 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea

Cat. No.: B11761859
M. Wt: 222.24 g/mol
InChI Key: BMIBVFHMDMDYDA-UHFFFAOYSA-N
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Description

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea is an organic compound characterized by the presence of a urea group, a hydroxyphenyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea typically involves the reaction of ethyl isocyanate with 4-hydroxybenzaldehyde, followed by the addition of an oxoethyl group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the urea group can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxopropyl)urea: Similar structure but with a different oxoalkyl group.

    1-Methyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea: Similar structure but with a different alkyl group.

Uniqueness

1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea

InChI

InChI=1S/C11H14N2O3/c1-2-13(11(16)12-7-8-14)9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,12,16)

InChI Key

BMIBVFHMDMDYDA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)O)C(=O)NCC=O

Origin of Product

United States

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